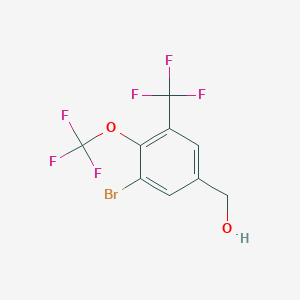
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol: is an organic compound characterized by the presence of bromine, trifluoromethoxy, and trifluoromethyl groups attached to a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Trifluoromethoxylation: The addition of a trifluoromethoxy group.
Reduction: The reduction of a suitable intermediate to form the benzyl alcohol.
Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, trifluoromethanol for trifluoromethoxylation, and trifluoromethyl iodide for trifluoromethylation. The reduction step often involves the use of reducing agents like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol can undergo various types of chemical reactions, including:
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction to the corresponding hydrocarbon.
Substitution: Nucleophilic substitution reactions at the bromine or trifluoromethoxy positions.
Coupling Reactions: Formation of carbon-carbon bonds through reactions like Suzuki or Heck coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products
Oxidation: 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde or 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzoic acid.
Reduction: 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)toluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl or diaryl derivatives.
Scientific Research Applications
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol depends on its specific application. In general, the presence of electron-withdrawing groups like trifluoromethoxy and trifluoromethyl can influence the compound’s reactivity and interaction with biological targets. These groups can enhance the compound’s stability and lipophilicity, potentially affecting its binding affinity to molecular targets such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-(trifluoromethoxy)benzyl fluoride
- 3-Bromo-4-(trifluoromethoxy)benzyl bromide
- 3-Bromo-4-(trifluoromethoxy)aniline
Uniqueness
Compared to similar compounds, 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the same aromatic ring. This combination of substituents can significantly influence the compound’s chemical properties, such as its reactivity, solubility, and potential biological activity.
Biological Activity
3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)benzyl alcohol (CAS No. 85366-65-0) is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and organic synthesis. Its unique structural features, particularly the presence of multiple trifluoromethyl and bromine substituents, contribute to its biological activity and utility as a synthetic intermediate.
The molecular formula of this compound is C8H6BrF6O, with a molecular weight of approximately 271.03 g/mol. It exhibits a density of 1.695 g/cm³ and a boiling point of 262.5°C at 760 mmHg .
| Property | Value |
|---|---|
| Molecular Formula | C8H6BrF6O |
| Molecular Weight | 271.03 g/mol |
| Density | 1.695 g/cm³ |
| Boiling Point | 262.5°C |
| CAS Number | 85366-65-0 |
The biological activity of this compound can be attributed to its involvement in various biochemical pathways, primarily through its role as a reagent in Suzuki–Miyaura cross-coupling reactions. This mechanism facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules that may exhibit pharmacological properties.
Target Interactions
Research indicates that compounds with trifluoromethyl groups can enhance potency against certain biological targets, such as enzymes involved in neurotransmitter uptake and metabolic processes . For instance, studies have shown that the inclusion of trifluoromethyl groups can significantly increase the inhibitory potency against serotonin transporters compared to non-fluorinated analogs .
Case Studies
- Antiparasitic Activity : A study on related compounds indicated that modifications with trifluoromethyl groups enhanced activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities improved aqueous solubility while maintaining metabolic stability, crucial for therapeutic applications .
- Enzyme Inhibition : Research on α/β-hydrolase domain inhibitors highlighted the importance of fluorinated compounds in modulating enzyme activity. The structure-activity relationship (SAR) revealed that trifluoromethyl substitutions could lead to selective inhibition profiles against specific serine hydrolases, suggesting potential applications in drug development .
Applications in Drug Development
The unique properties of this compound make it a valuable candidate for further investigation in drug design:
Properties
Molecular Formula |
C9H5BrF6O2 |
|---|---|
Molecular Weight |
339.03 g/mol |
IUPAC Name |
[3-bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C9H5BrF6O2/c10-6-2-4(3-17)1-5(8(11,12)13)7(6)18-9(14,15)16/h1-2,17H,3H2 |
InChI Key |
HGDJGGGIZWZQBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















